6-methoxy-2-(methylthio)pyrimidin-4-ol
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Overview
Description
6-methoxy-2-(methylthio)pyrimidin-4-ol is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 6th position, a methylthio group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(methylthio)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Methoxylation: Introduction of the methoxy group at the 6th position is achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Methylthiolation: The methylthio group is introduced at the 2nd position using a methylthiolating agent such as methylthiol chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, methylthiol chloride, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
6-methoxy-2-(methylthio)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-methylthio-4-hydroxypyrimidine: Lacks the methoxy group at the 6th position.
6-methoxy-4-hydroxypyrimidine: Lacks the methylthio group at the 2nd position.
2-methylthio-6-methoxypyrimidine: Lacks the hydroxyl group at the 4th position.
Uniqueness
6-methoxy-2-(methylthio)pyrimidin-4-ol is unique due to the simultaneous presence of methoxy, methylthio, and hydroxyl groups on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5-3-4(9)7-6(8-5)11-2/h3H,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCULWLWEMIDGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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